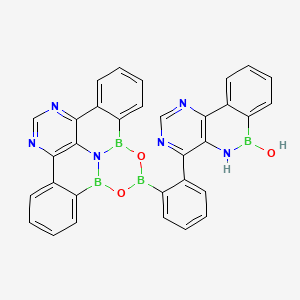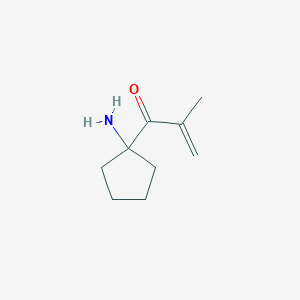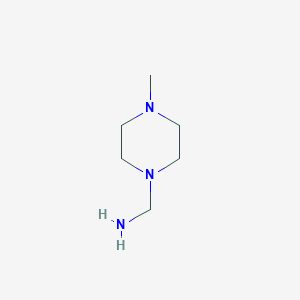
Pym-DATBCatalyst
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pym-DATBCatalyst is a bench-stable pyrimidine derivative of the B3NO2 six-membered heterocycle 1,3-dioxa-5-aza-2,4,6-triborinane (DATB). This compound has been demonstrated to be an efficient catalyst for the dehydrative direct amidation of carboxylic acids and amines to produce diverse amide products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pym-DATBCatalyst is synthesized through a series of reactions involving the formation of the B3NO2 six-membered heterocycle. The synthetic route typically involves the reaction of boron-containing reagents with nitrogen and oxygen sources under controlled conditions to form the desired heterocycle .
Industrial Production Methods
Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Pym-DATBCatalyst primarily undergoes dehydrative direct amidation reactions. This involves the removal of water molecules during the reaction between carboxylic acids and amines to form amides .
Common Reagents and Conditions
The common reagents used in these reactions include carboxylic acids and amines. The reaction conditions typically involve the use of this compound as the catalyst, with the reaction being carried out at elevated temperatures to facilitate the removal of water .
Major Products
The major products formed from these reactions are diverse amide compounds. These amides are valuable intermediates in the synthesis of various pharmaceuticals and fine chemicals .
Aplicaciones Científicas De Investigación
Pym-DATBCatalyst has a wide range of applications in scientific research:
Mecanismo De Acción
Pym-DATBCatalyst exerts its catalytic effects through the activation of carboxylic acids and amines, facilitating their reaction to form amides. The B3NO2 ring system in the catalyst plays a crucial role in stabilizing the transition state and lowering the activation energy of the reaction .
Comparación Con Compuestos Similares
Similar Compounds
1,3-dioxa-5-aza-2,4,6-triborinane (DATB): The parent compound of Pym-DATBCatalyst, which also exhibits catalytic properties.
Hexamethylborazine: Another boron-containing compound used in catalysis.
Ammonium tetraphenylborate: A boron-based reagent with applications in organic synthesis.
Uniqueness
This compound is unique due to its bench-stable nature and its efficiency in catalyzing dehydrative direct amidation reactions. The presence of the B3NO2 ring system imparts unique physicochemical and catalytic properties that distinguish it from other similar compounds .
Propiedades
Fórmula molecular |
C32H20B4N6O3 |
|---|---|
Peso molecular |
579.8 g/mol |
Nombre IUPAC |
21-[2-(6-hydroxy-5H-pyrimido[5,4-c][2,1]benzazaborinin-4-yl)phenyl]-20,22-dioxa-9,11,23-triaza-1,19,21-triborahexacyclo[10.10.2.02,7.08,24.013,18.019,23]tetracosa-2,4,6,8(24),9,11,13,15,17-nonaene |
InChI |
InChI=1S/C32H20B4N6O3/c43-33-23-13-5-1-9-19(23)27-31(41-33)28(38-17-37-27)22-12-4-8-16-26(22)36-44-34-24-14-6-2-10-20(24)29-32-30(40-18-39-29)21-11-3-7-15-25(21)35(45-36)42(32)34/h1-18,41,43H |
Clave InChI |
UJSSLUDYAHIVLK-UHFFFAOYSA-N |
SMILES canónico |
B1(C2=CC=CC=C2C3=C(N1)C(=NC=N3)C4=CC=CC=C4B5OB6C7=CC=CC=C7C8=C9N6B(O5)C1=CC=CC=C1C9=NC=N8)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl 2-ethyl-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B13152470.png)


![tert-butyl N-[4-(quinolin-4-yloxy)phenyl]carbamate](/img/structure/B13152487.png)


![2-(2-Aminoethyl)-4-azatricyclo[4.2.1.0,3,7]nonan-2-ol](/img/structure/B13152496.png)


![1-[5-(Aminomethyl)oxolan-2-yl]propan-1-one](/img/structure/B13152508.png)
![2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxypropanal](/img/structure/B13152510.png)



